

Kinetic studies of reactions involving 2-Tetrahydrofuran-2-ylethanamine

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Compound of Interest

Compound Name: **2-Tetrahydrofuran-2-ylethanamine**

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A Comprehensive Guide to the Reaction Kinetics of **2-Tetrahydrofuran-2-ylethanamine** and its Analogs

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Introduction

2-Tetrahydrofuran-2-ylethanamine is a primary amine of significant interest in medicinal chemistry and materials science due to the presence of the tetrahydrofuran (THF) moiety, which can impart unique solubility, metabolic, and conformational properties to molecules. A thorough understanding of its reaction kinetics, particularly in fundamental reactions like N-acylation, is crucial for its effective utilization. This guide provides a comparative analysis of the kinetic profile of **2-Tetrahydrofuran-2-ylethanamine**, contextualized with structurally related amines. While direct, publicly available kinetic data for **2-Tetrahydrofuran-2-ylethanamine** is limited, this guide synthesizes established principles of chemical kinetics and provides a robust experimental framework for researchers to generate this critical data.

Comparative Kinetic Analysis: Structural Analogs

To understand the reactivity of **2-Tetrahydrofuran-2-ylethanamine**, it is instructive to compare it with amines that possess distinct structural features. The primary factors governing the nucleophilicity of an amine, and thus its reaction rate in acylation, are its basicity and the steric hindrance around the nitrogen atom.[\[1\]](#)

Baseline: Simple Aliphatic Amines (e.g., n-Butylamine)

Simple, unhindered primary aliphatic amines like n-butylamine serve as a good baseline for reactivity. Their reaction with acylating agents such as acetyl chloride is typically very fast.[\[2\]](#) The alkyl chain has a mild electron-donating inductive effect, which slightly increases the electron density on the nitrogen, enhancing its nucleophilicity.

Sterically Hindered Amines (e.g., Neopentylamine)

In contrast, amines with significant steric bulk close to the amino group, such as neopentylamine, exhibit markedly slower reaction rates. The bulky tert-butyl group impedes the approach of the electrophile to the nitrogen's lone pair, increasing the activation energy of the reaction.

The Case of **2-Tetrahydrofuran-2-ylethanamine**

2-Tetrahydrofuran-2-ylethanamine presents an interesting case. The tetrahydrofuran ring is a bulky substituent, which would be expected to introduce steric hindrance. However, the ethyl linker between the THF ring and the amino group mitigates this effect to some extent. The key question is the degree to which the THF moiety influences the nucleophilicity of the amine.

Electronic Effects of the Tetrahydrofuran Ring

The oxygen atom in the tetrahydrofuran ring is electron-withdrawing through induction, which could potentially decrease the basicity and nucleophilicity of the amine. However, the effect is transmitted through several sigma bonds and is likely to be modest. There is also the possibility of intramolecular hydrogen bonding between the amine and the ether oxygen, which could influence the amine's reactivity.

Hypothesized Reactivity

Based on these considerations, the reactivity of **2-Tetrahydrofuran-2-ylethanamine** in N-acylation is hypothesized to be:

- Slower than simple, unhindered primary amines like n-butylamine due to the steric bulk of the tetrahydrofuran ring.

- Faster than severely hindered amines like neopentylamine because the ethyl spacer provides some flexibility and reduces direct steric clash at the nitrogen atom.
- The overall rate will be a balance between the moderate steric hindrance and the subtle electronic effects of the THF ring.

The following table summarizes the expected qualitative differences in kinetic parameters for the N-acylation of these amines with a common acylating agent like acetyl chloride.

Amine	Key Structural Feature	Expected Relative Rate of Acylation	Hypothesized Kinetic Parameters
n-Butylamine	Linear alkyl chain	Fast	Low activation energy, high rate constant
Neopentylamine	Bulky alkyl group near N	Slow	High activation energy, low rate constant
2-Tetrahydrofuran-2-ylethanamine	Bulky cyclic ether with spacer	Intermediate	Intermediate activation energy and rate constant

Experimental Protocol for Kinetic Studies

To quantitatively assess the reactivity of **2-Tetrahydrofuran-2-ylethanamine** and its analogs, a detailed kinetic study is necessary. Given the typically fast rates of amine acylation, a stopped-flow spectrophotometry approach is recommended.[3][4]

Objective: To determine the second-order rate constants for the N-acylation of **2-Tetrahydrofuran-2-ylethanamine**, n-butylamine, and neopentylamine with acetyl chloride.

Materials:

- **2-Tetrahydrofuran-2-ylethanamine**
- n-Butylamine

- Neopentylamine
- Acetyl chloride
- Anhydrous, non-protic solvent (e.g., acetonitrile, dichloromethane)
- Stopped-flow spectrophotometer[3]
- Gas chromatograph-mass spectrometer (GC-MS) for product confirmation[5][6]

Procedure:

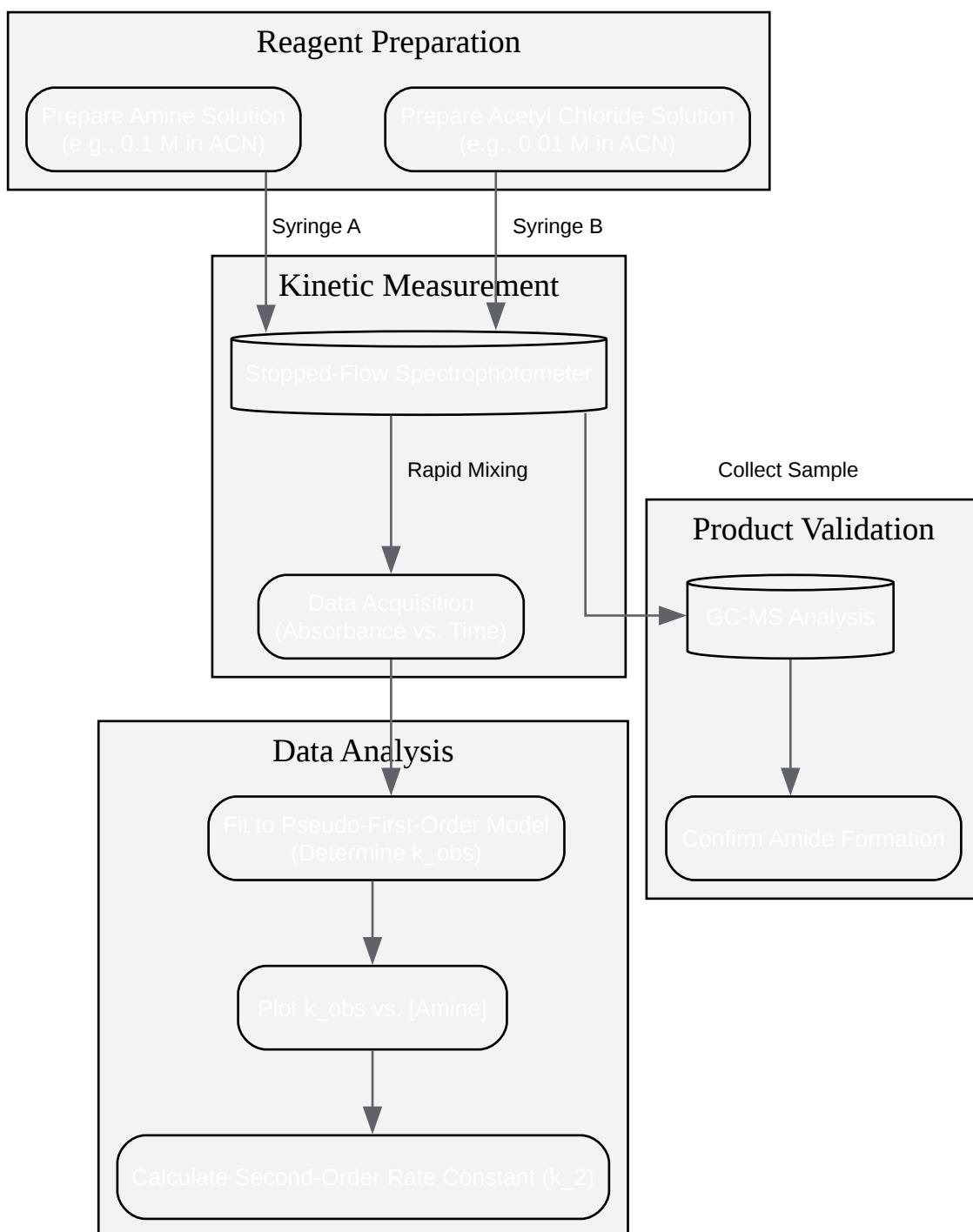
- Reagent Preparation:
 - Prepare stock solutions of each amine and acetyl chloride in the chosen anhydrous solvent. The concentrations should be chosen such that the reaction goes to completion on a timescale measurable by the stopped-flow instrument (typically milliseconds to seconds).
 - It is advisable to use a pseudo-first-order approach, with the concentration of the amine being significantly higher (e.g., 10-fold or more) than the concentration of acetyl chloride.
- Stopped-Flow Measurement:
 - Load one syringe of the stopped-flow apparatus with the amine solution and the other with the acetyl chloride solution.
 - Rapidly mix the two solutions in the observation cell of the spectrophotometer.
 - Monitor the reaction progress by observing the change in absorbance at a wavelength where either the product (amide) absorbs or a reactant is consumed. If the reactants and products do not have a suitable chromophore, a derivatizing agent that reacts with the remaining amine to produce a colored product can be introduced at quenched time points.
 - Record the absorbance change as a function of time.
- Data Analysis:

- Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the limiting reagent (acetyl chloride).
- Fit the absorbance versus time data to a first-order exponential decay to obtain the observed rate constant (k_{obs}).
- Repeat the experiment with varying concentrations of the excess amine.
- Plot k_{obs} versus the concentration of the amine. The slope of this plot will be the second-order rate constant (k_2) for the reaction.

- Product Confirmation:
 - At the end of each kinetic run, collect the reaction mixture and analyze it by GC-MS to confirm the formation of the expected N-acyl amide and the absence of significant side products.[\[7\]](#)

Visualizations

Diagram of the N-Acylation Reaction Workflow



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Caption: Workflow for determining the kinetics of N-acylation of amines.

Conceptual Comparison of Amine Reactivity

Caption: Factors influencing the relative reactivity of amines in N-acylation.

Conclusion

This guide provides a framework for understanding and quantifying the kinetic behavior of **2-Tetrahydrofuran-2-ylethanamine** in N-acylation reactions. By comparing it to structurally diverse amines and providing a detailed experimental protocol, researchers are equipped to generate the necessary data to inform their synthetic strategies. The interplay of steric and electronic effects makes **2-Tetrahydrofuran-2-ylethanamine** a unique building block, and a quantitative understanding of its reactivity will undoubtedly accelerate its application in the development of novel pharmaceuticals and materials.

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